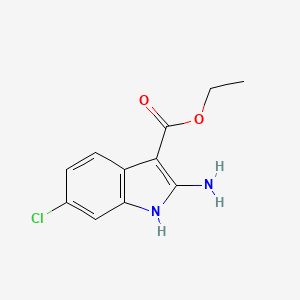

Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate typically involves the reaction of 2-amino-6-chloroindole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the indole compound.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups at specific positions on the indole ring can significantly influence its reactivity and interactions with biological targets .

Biological Activity

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This compound features an ethyl ester group at the carboxyl position, an amino group at the 2-position, and a chlorine atom at the 6-position of the indole ring. Its molecular formula is C12H12ClN2O2, with a molecular weight of approximately 238.66 g/mol. This article explores its biological activity, including its potential as a drug candidate and its mechanisms of action.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition could significantly affect the pharmacokinetics of co-administered drugs, suggesting potential applications in drug development.

Anticancer Properties

This compound has been investigated for its anticancer properties. Compounds with similar structures have demonstrated anti-inflammatory and anticancer effects, prompting further exploration of this compound's therapeutic applications. For instance, analogs of indole derivatives have shown promising results in inhibiting tumor cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar indole derivatives have exhibited activity against various bacterial strains, indicating that this compound may possess similar characteristics . The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indole ring can significantly influence biological activity. The presence of the amino and chloro substituents appears to enhance its interaction with specific molecular targets, leading to modulation of enzymatic activity .

Case Study 1: Cytochrome P450 Inhibition

A study focused on the inhibition of CYP1A2 by this compound demonstrated significant potential for this compound in modulating drug metabolism. The study employed in vitro assays to assess the inhibitory effects on CYP1A2 activity, revealing a dose-dependent response that suggests its utility in pharmacological applications .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines to evaluate its antiproliferative effects. Results indicated that this compound exhibited cytotoxicity against specific tumor cells, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate | C12H12BrN2O2 | Contains bromine instead of chlorine |

| Mthis compound | C11H12ClN2O2 | Methyl group instead of ethyl |

| Ethyl 6-chloro-1H-indole-2-carboxylate | C12H11ClN2O2 | Different carboxylic position |

The table above illustrates how this compound compares with structurally similar compounds. Each variant exhibits unique features that may influence their biological activities and therapeutic potentials.

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

ethyl 2-amino-6-chloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |

InChI Key |

IDEBTCGEXWOMHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.